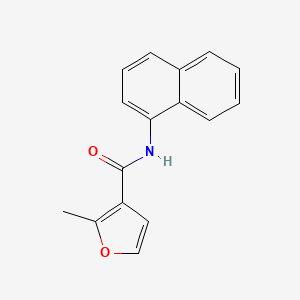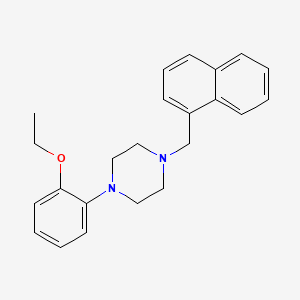
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine, also known as ENPPI, is a compound that has been of interest to researchers due to its potential therapeutic applications. ENPPI belongs to the family of piperazine derivatives, which have been studied for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine is not fully understood. However, it has been reported to interact with various molecular targets, including serotonin receptors, dopamine receptors, and voltage-gated ion channels. 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been shown to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, suggesting its potential as a neuromodulatory agent.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to have diverse biochemical and physiological effects, depending on the target system and concentration used. In neuroscience, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to induce apoptosis and cell cycle arrest in cancer cells, which may explain its anticancer activity. In infectious diseases, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to disrupt the cell membrane and inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has several advantages for lab experiments, including its high purity and stability, as well as its diverse biological activities. However, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
未来方向
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has great potential for further research in various fields. In neuroscience, future studies could focus on the molecular targets and signaling pathways involved in the anxiolytic and antidepressant effects of 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine. In oncology, future studies could explore the synergistic effects of 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine with other anticancer agents and its potential as a targeted therapy. In infectious diseases, future studies could investigate the mechanism of action of 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine against different types of bacteria and fungi and its potential as a broad-spectrum antimicrobial agent. Overall, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine represents a promising compound for future research and development of novel therapeutics.
合成方法
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine can be synthesized through a multi-step process that involves the condensation of 1-naphthylmethylamine with 2-ethoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported to yield 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine with high purity and yield.
科学研究应用
1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to have anxiolytic and antidepressant effects in animal models. In oncology, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In infectious diseases, 1-(2-ethoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to have antibacterial and antifungal activity, indicating its potential as an antimicrobial agent.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-2-26-23-13-6-5-12-22(23)25-16-14-24(15-17-25)18-20-10-7-9-19-8-3-4-11-21(19)20/h3-13H,2,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOPWNSAWBPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

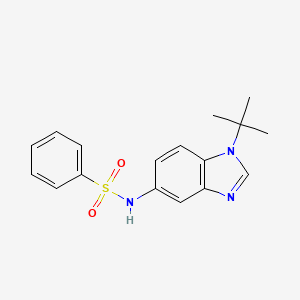
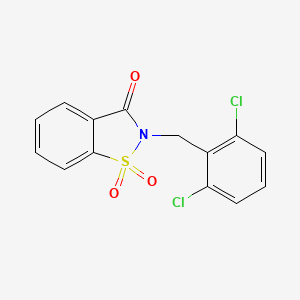
![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
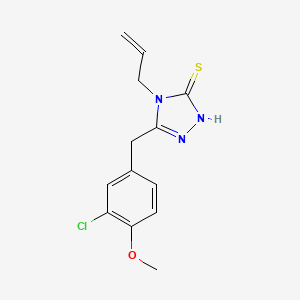
![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
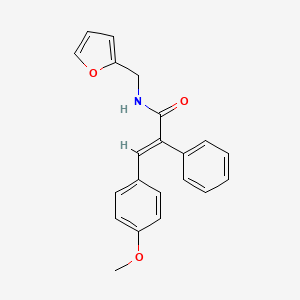
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)


![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)
![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)
